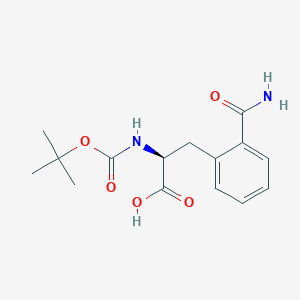

Boc-L-2-Carbamoylphenylalanine

Description

Significance and Role in Contemporary Organic and Bioorganic Synthesis

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines, favored for its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions. chemicalbook.com In the context of Boc-L-2-Carbamoylphenylalanine, the Boc group temporarily masks the reactivity of the α-amino group, allowing for selective modifications at other parts of the molecule or for its incorporation into a growing peptide chain. scbt.com The presence of the carbamoyl group (-CONH₂) at the ortho position of the phenyl ring introduces a specific functional handle that can influence the molecule's conformation and potential interactions.

The general synthetic strategy for preparing Boc-protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate, often in the presence of a base. organic-chemistry.org This method is adaptable for the synthesis of this compound. The careful control of reaction conditions is crucial to ensure the stability of the carbamoyl group during the protection step.

In peptide synthesis, Boc-protected amino acids are essential for both solution-phase and solid-phase peptide synthesis (SPPS). peptide.com In SPPS, an amino acid is anchored to a solid support, and subsequent amino acids are added in a stepwise manner. The Boc group on the incoming amino acid prevents self-polymerization and ensures that the peptide bond forms only at the desired location. peptide.com After each coupling step, the Boc group is removed with an acid, typically trifluoroacetic acid (TFA), to expose the N-terminus for the next coupling reaction. peptide.comdcu.ie

The ortho-carbamoylphenylalanine moiety can be of particular interest in the design of peptidomimetics and probes for studying protein-protein interactions. The carbamoyl group can participate in hydrogen bonding and other non-covalent interactions, potentially influencing the binding affinity and selectivity of the resulting peptide for its biological target. The study of ortho-substituted phenylalanine analogs, in general, is an active area of research for developing conformationally constrained peptides and novel therapeutic agents. nih.gov

Historical Context of Protected Amino Acid Derivatives in Peptide Chemistry

The field of peptide chemistry has been revolutionized by the development of effective protecting group strategies. In the early 20th century, Emil Fischer's pioneering work laid the foundation for understanding the peptide bond and the structure of proteins. wipo.int However, the synthesis of peptides of defined sequence remained a significant challenge due to the multiple reactive groups present in amino acids.

The introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 was a major breakthrough. This was one of the first protecting groups that could be selectively removed under mild conditions (catalytic hydrogenation) without cleaving the peptide bonds. This development opened the door to the systematic synthesis of peptides.

The next significant advancement came in the 1950s with the development of the tert-butoxycarbonyl (Boc) protecting group. chemicalbook.com The Boc group's stability to a wider range of conditions and its removal under acidic conditions provided an "orthogonal" protection scheme when used in conjunction with other protecting groups, allowing for more complex synthetic strategies. organic-chemistry.org

The true potential of the Boc group was fully realized with the invention of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s. cymitquimica.com Merrifield's innovation, for which he was awarded the Nobel Prize in Chemistry in 1984, involved attaching the first amino acid to an insoluble polymer resin and then sequentially adding protected amino acids. lehigh.edu The use of the Boc protecting group was central to his initial strategy. dcu.iecymitquimica.com SPPS dramatically simplified and accelerated peptide synthesis, making it possible to create long peptides and even small proteins. lehigh.edu While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, introduced in the 1970s, has become more common for routine SPPS due to the milder basic conditions required for its removal, the Boc strategy remains crucial for the synthesis of complex peptides and those containing base-sensitive functionalities. chemicalbook.comresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 959573-27-4 | chemicalbook.comcapot.com |

| Molecular Formula | C15H20N2O5 | scbt.comcapot.com |

| Molecular Weight | 308.33 g/mol | scbt.comcapot.com |

| Appearance | White to off-white solid (inferred from related compounds) | N/A |

| Melting Point | Data not readily available for the ortho isomer. The related para isomer (Boc-L-4-Carbamoylphenylalanine) has a reported melting point of 303-307 °C (dec.). | [N/A] |

| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol (inferred). | N/A |

Propriétés

IUPAC Name |

(2S)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-6-4-5-7-10(9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPVOXUPJFIODB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the solubility of Boc-L-2-Carbamoylphenylalanine in different solvents?

- Methodology : Use a gravimetric or UV-Vis spectrophotometric approach. Prepare saturated solutions in solvents (e.g., DMSO, water, ethanol) at controlled temperatures (25°C ± 0.5°C). Centrifuge to remove undissolved particles, then quantify dissolved compound via UV absorbance at λmax (determined experimentally). Validate with HPLC for purity checks .

- Significance : Solubility impacts crystallization, formulation, and biological assay design.

Q. How should this compound be stored to ensure stability?

- Guidelines : Store at 0–6°C in airtight, light-protected containers under inert gas (argon/nitrogen). Monitor stability via periodic NMR or LC-MS to detect decomposition (e.g., carbamate group hydrolysis). Include purity certificates and batch numbers for traceability .

Q. What are the standard protocols for synthesizing and characterizing this compound?

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Boc protection. Couple 2-carbamoylphenylalanine to resin, followed by Boc-group introduction.

- Characterization : Confirm structure via H/C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl), FTIR (amide I band ~1650 cm), and HRMS. Report retention time and purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can this compound be integrated into enzyme kinetic studies to probe active-site interactions?

- Experimental Design : Use stopped-flow kinetics or surface plasmon resonance (SPR) to measure binding affinity () and catalytic efficiency (). Compare with non-carbamoylated analogs to assess steric/electronic effects. Include negative controls (e.g., D-enantiomer) to validate specificity .

- Data Analysis : Apply Michaelis-Menten or Hill equation models. Use ANOVA to test significance of rate differences between substrates.

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

- Resolution Strategy : Cross-validate with multiple techniques (e.g., 2D NMR for conformation, X-ray for absolute configuration). Consider solvent effects in NMR vs. solid-state crystallography. Use DFT calculations to model electronic environments and reconcile discrepancies .

Q. What frameworks ensure methodological rigor when designing studies involving this compound?

- Application of FINER Criteria :

- Feasible : Pilot-scale synthesis to confirm yield (>50 mg) and purity (>95%).

- Novel : Compare with literature analogs (e.g., Boc-L-4-cyanophenylalanine ) to justify uniqueness.

- Ethical : Adopt green chemistry principles (e.g., solvent recycling) for synthesis.

- Relevant : Link to broader applications (e.g., peptide-based drug discovery) .

Q. How can reproducibility be ensured in this compound synthesis across labs?

- Documentation : Provide step-by-step protocols in supplementary materials, including reaction times, temperatures, and troubleshooting notes (e.g., Boc deprotection under acidic conditions). Share raw spectral data in public repositories (e.g., Zenodo) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.